

Spectroscopic and Spectrometric Profiling of Ethyl 2-cyano-2-methylpropanoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-cyano-2-methylpropanoate*

Cat. No.: *B015815*

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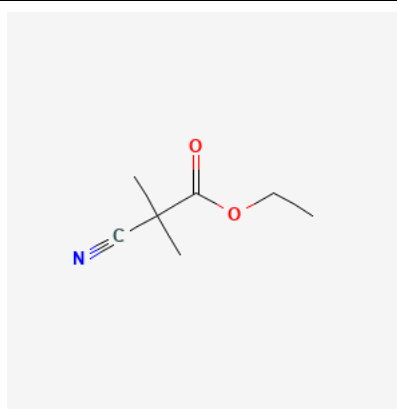
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **Ethyl 2-cyano-2-methylpropanoate** (CAS No. 1572-98-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted data, supplemented with information from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of **Ethyl 2-cyano-2-methylpropanoate**.

Compound Information

Property	Value
IUPAC Name	Ethyl 2-cyano-2-methylpropanoate
Synonyms	Ethyl 2-cyano-2-methylpropionate, 2-Cyano-2-methylpropanoic acid ethyl ester
CAS Number	1572-98-1
Molecular Formula	C ₇ H ₁₁ NO ₂
Molecular Weight	141.17 g/mol

Chemical Structure



Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 2-cyano-2-methylpropanoate**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 4.25	Quartet (q)	2H	-O-CH ₂ -CH ₃
~ 1.60	Singlet (s)	6H	-C(CN)(CH ₃) ₂
~ 1.30	Triplet (t)	3H	-O-CH ₂ -CH ₃

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ) (ppm)	Assignment
~ 170	C=O (Ester carbonyl)
~ 120	C \equiv N (Nitrile)
~ 62	-O-CH ₂ -CH ₃
~ 40	-C(CN)(CH ₃) ₂ (Quaternary carbon)
~ 25	-C(CN)(CH ₃) ₂
~ 14	-O-CH ₂ -CH ₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2980-2940	Medium	C-H stretch (alkane)
~ 2245	Medium-Weak	C \equiv N stretch (nitrile)
~ 1745	Strong	C=O stretch (ester)
~ 1250	Strong	C-O stretch (ester)

MS (Mass Spectrometry) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
141	10	$[M]^+$ (Molecular ion)
112	40	$[M - C_2H_5]^+$
96	100	$[M - OCH_2CH_3]^+$
69	80	$[M - COOCH_2CH_3]^+$
43	30	$[C_3H_7]^+$
29	50	$[C_2H_5]^+$

Experimental Protocols

The following are generalized methodologies for the acquisition of NMR, IR, and MS data, which can be readily adapted for the analysis of **Ethyl 2-cyano-2-methylpropanoate**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **1H NMR Acquisition:** Tune and shim the spectrometer to optimize the magnetic field homogeneity. Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

IR Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

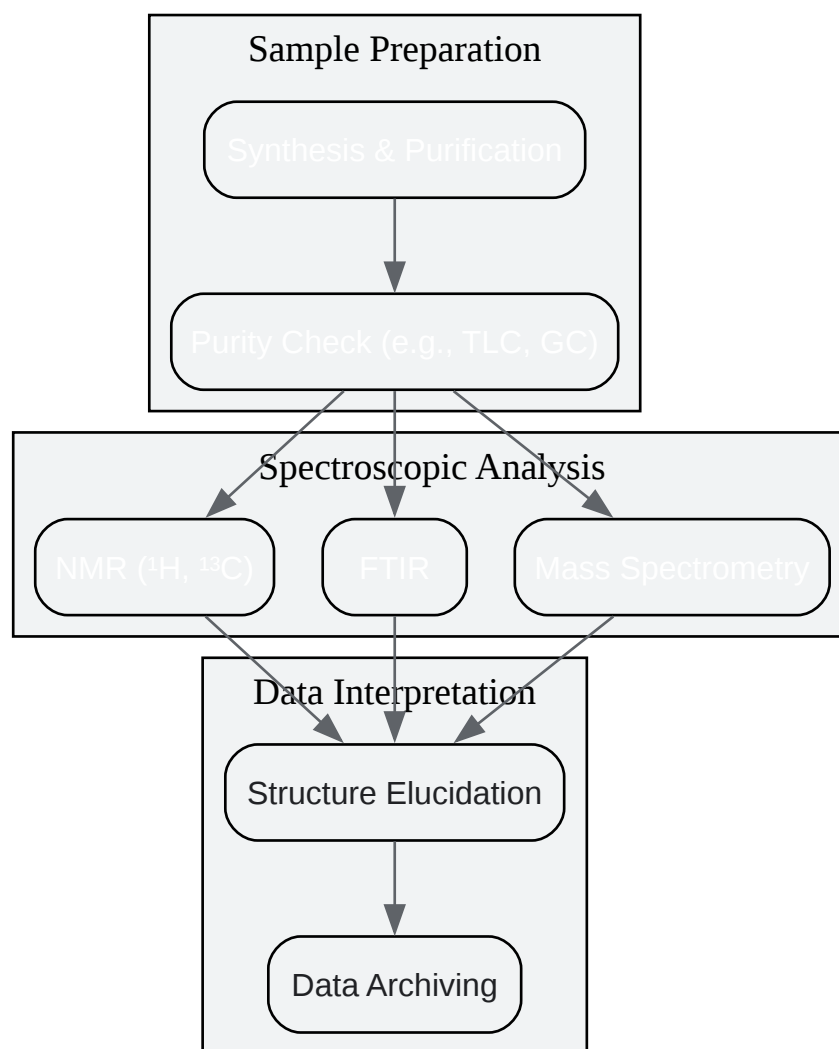
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the clean plates first, followed by the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Ionization: Utilize a suitable ionization technique. Electron ionization (EI) is common for GC-MS and provides extensive fragmentation for structural elucidation. Electrospray ionization (ESI) is a soft ionization technique often used with LC-MS that typically produces the protonated molecular ion $[\text{M}+\text{H}]^+$.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion (M^+) and various fragment ions. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualization of Key Structural Features and Spectroscopic Correlations

The following diagram illustrates the structure of **Ethyl 2-cyano-2-methylpropanoate** and highlights the key functional groups and their expected spectroscopic signatures.



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